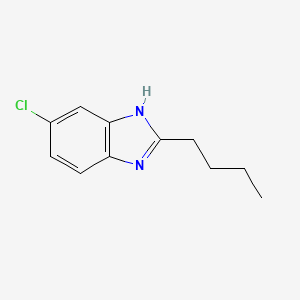

2-butyl-6-chloro-1H-benzimidazole

Description

2-Butyl-6-chloro-1H-benzimidazole is a benzimidazole derivative characterized by a butyl group at position 2 and a chlorine atom at position 6 on the benzimidazole core. This compound is synthesized via the reaction of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine, yielding a mixture of 6-chloro and 5-chloro isomers in a refined ratio of 0.759:0.241 . Structural elucidation is achieved through $ ^1H $ NMR and X-ray crystallography, with SHELX software (widely used for small-molecule refinement) ensuring accurate determination of bond angles and torsional parameters .

Benzimidazole derivatives are pharmacologically significant, exhibiting antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name |

2-butyl-6-chloro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWORIOFUWQDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517657 | |

| Record name | 2-Butyl-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-76-0 | |

| Record name | 2-Butyl-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-6-chloro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-chlorobenzaldehyde and butylamine in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-butyl-6-chloro-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of 2-butyl-6-substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds

2-butyl-6-chloro-1H-benzimidazole is utilized as a precursor in the synthesis of various heterocyclic compounds. Its chlorine atom at the 6-position can be substituted with different functional groups through nucleophilic substitution reactions, enabling the formation of diverse derivatives with tailored properties.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Using agents like hydrogen peroxide, resulting in benzimidazole N-oxide derivatives.

- Reduction: Employing reducing agents such as sodium borohydride, leading to derivatives with reduced functional groups.

- Substitution: The chlorine atom can be replaced by other nucleophiles, generating a variety of 2-butyl-6-substituted benzimidazole derivatives.

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, certain derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit antiproliferative effects against cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism often involves inhibition of enzymes linked to cell proliferation, suggesting a pathway for the development of new anticancer drugs .

Pharmaceutical Development

Drug Design and Development

The compound's structural features make it a candidate for drug development. Studies have shown that modifications at various positions of the benzimidazole ring can enhance biological activity. For example, derivatives with specific alkyl chains have been linked to improved anticancer effects, making them suitable for further exploration in medicinal chemistry .

Industrial Applications

Synthesis of Dyes and Pigments

Beyond its biological applications, this compound is employed in the synthesis of industrial chemicals, including dyes and pigments. The versatility of its chemical structure allows for modifications that yield products with desirable color properties and stability.

Case Studies

Mechanism of Action

The mechanism of action of 2-butyl-6-chloro-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-butyl-6-chloro-1H-benzimidazole with structurally related benzimidazole derivatives:

Key Findings:

Position 5/6: Chlorine at position 6 (vs. position 5 in 6-bromo-5-chloro-1H-benzoimidazole) alters steric hindrance and electronic distribution, impacting binding to biological targets like enzymes or receptors . Sulfonylation: The addition of a 2,4-dimethylphenylsulfonyl group in the target compound improves metabolic stability compared to non-sulfonylated analogs .

Biological Implications :

- The butyl and chloro combination in this compound may synergize to enhance antimicrobial activity, as seen in related sulfonylated benzimidazoles .

- Halogenated derivatives (e.g., 6-bromo-5-chloro-1H-benzoimidazole) exhibit higher reactivity in nucleophilic substitution reactions due to bromine’s leaving-group ability .

Structural Analysis: X-ray data for this compound derivatives reveal bond angles (e.g., C12–S1–C13 = 108.2°) and torsional parameters consistent with planar benzimidazole cores, but slight deviations due to bulky substituents . Methoxy and phenolic groups in 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol enable hydrogen bonding, making it suitable for coordination chemistry .

Q & A

Q. What are the established synthetic routes for 2-butyl-6-chloro-1H-benzimidazole, and what key reaction parameters influence yield?

The synthesis of this compound can be approached via Phillips’ classical methods for 2-substituted benzimidazoles, involving condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions . Modern adaptations often employ nucleophilic substitution or cyclization reactions. For instance, chlorination at the 6-position may be achieved using POCl₃ or SOCl₂, while the 2-butyl group can be introduced via alkylation of a pre-formed benzimidazole core. Critical parameters include:

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Post-synthesis characterization typically involves:

- Spectroscopic techniques :

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond angles, torsion angles, and packing interactions, critical for confirming the 1H tautomeric form .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

Refinement challenges include:

- Disorder in alkyl chains : The butyl group may exhibit positional disorder, requiring split-atom models or restraints on bond lengths/angles .

- Hydrogen atom placement : For non-polar hydrogens, riding models are used, but acidic NH protons (1H tautomer) require free refinement with distance restraints .

- Twinning : If crystals are twinned (common in benzimidazoles), twin-law matrices must be applied in SHELXL to deconvolute overlapping reflections .

Q. How can researchers address contradictions in spectroscopic data for substituted benzimidazoles?

Discrepancies in NMR or MS data often stem from:

- Tautomerism : The 1H vs. 3H tautomers yield distinct NMR shifts. Low-temperature NMR or crystallography can resolve this .

- Regioisomeric impurities : HPLC-MS with ion-trap detectors identifies minor isomers (e.g., 5-chloro vs. 6-chloro derivatives) .

- Dynamic effects : Variable-temperature NMR clarifies conformational mobility in the butyl chain .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

While direct pharmacological data for this compound is limited, structurally related benzimidazoles are evaluated via:

- Enzyme inhibition assays : Target-specific assays (e.g., kinases, proteases) using fluorescence polarization or calorimetry .

- Cellular viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer or microbial models .

- Molecular docking : Preliminary screening against protein databases (e.g., PDB) to predict binding affinities, guided by crystallographic data .

Methodological Considerations

- Synthetic reproducibility : Document solvent purity, drying methods, and inert atmosphere use to mitigate side reactions .

- Crystallographic rigor : Validate SHELXL refinement with R-factor convergence (<5%) and CheckCIF/PLATON reports .

- Bioactivity validation : Include positive/negative controls and dose-response curves to ensure assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.